4-Bromo-2-ethylaniline

Descripción

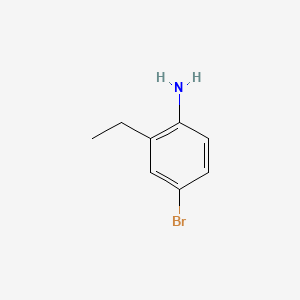

4-Bromo-2-ethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions of the benzene ring are substituted by a bromine atom and an ethyl group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

4-bromo-2-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOZNQPHTIGMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384229 | |

| Record name | 4-Bromo-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45762-41-2 | |

| Record name | 4-Bromo-2-ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45762-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Arylamine Protection

The amino group of 2-ethylaniline is protected to prevent unwanted reactions during bromination. A common protecting group is the acetamide, formed by reaction with acetic anhydride.

- 2-Ethylaniline (ortho-ethylaniline) is reacted with acetic anhydride at 50–70 °C under stirring.

- The reaction is carried out in a three-necked flask equipped with a reflux condenser, agitator, and thermometer.

- After completion, the reaction mixture is cooled, and the product N-(2-ethylphenyl)acetamide precipitates as white needle-shaped crystals.

- The solid is filtered, washed, and dried.

Reaction conditions summary:

| Step | Reagents | Temperature (°C) | Time | Product |

|---|---|---|---|---|

| Arylamine protection | 2-Ethylaniline + Acetic anhydride | 50–70 | 1–2 hours | N-(2-ethylphenyl)acetamide |

Bromination

Selective bromination is performed on the protected amine to introduce bromine at the 4-position relative to the amino group.

- N-(2-ethylphenyl)acetamide is dissolved in a suitable solvent (e.g., tetracol phenixin or pyridine).

- N-Bromosuccinimide (NBS) is added as the brominating agent.

- The mixture is refluxed with stirring for approximately 4 hours.

- After cooling, the brominated product N-(4-bromo-2-ethylphenyl)acetamide is isolated by filtration and washing.

Reaction conditions summary:

| Step | Reagents | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| Bromination | N-(2-ethylphenyl)acetamide + NBS | Tetracol phenixin or pyridine | Reflux (~100 °C) | 4 hours | N-(4-bromo-2-ethylphenyl)acetamide |

Hydrolysis (Deprotection)

The acetamide protecting group is removed by hydrolysis under acidic conditions to yield the target 4-bromo-2-ethylaniline.

- The brominated acetamide is refluxed with concentrated hydrochloric acid and dioxane for 1.5–2.5 hours.

- After cooling, the mixture is neutralized with ammoniacal liquor to pH 8–10.

- The precipitate is filtered and washed.

- The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and recrystallized from ethanol to obtain pure this compound.

Reaction conditions summary:

| Step | Reagents | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| Hydrolysis | N-(4-bromo-2-ethylphenyl)acetamide + HCl | Dioxane + HCl | Reflux (~100 °C) | 1.5–2.5 hrs | This compound |

An alternative method utilizes a brominating agent mixture of hydrobromic acid and hydrogen peroxide in pyridine solvent or pyridine-rich solvent mixtures. This method allows for direct bromination of methylaniline derivatives under controlled temperature (20–100 °C) with careful addition of reagents.

- Bromination is performed in pyridine or mixtures containing at least 55% pyridine by weight.

- The brominating agent is a mixture of hydrobromic acid and hydrogen peroxide.

- The reaction temperature ranges from 20 °C to reflux temperatures (~100 °C).

- The molar ratio of hydrobromic acid to substrate is approximately 1:1 to 1.5:1.

- The brominating agent is added gradually over 10 minutes to 3 hours.

- After completion, the product is isolated by standard workup.

This method can be adapted for this compound synthesis by starting from 2-ethylaniline or its derivatives.

| Step No. | Method | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Arylamine protection | 2-Ethylaniline + Acetic anhydride, 50–70 °C | N-(2-ethylphenyl)acetamide | Protects amino group for selective bromination |

| 2 | Bromination | NBS, tetracol phenixin or pyridine, reflux 4 h | N-(4-bromo-2-ethylphenyl)acetamide | Selective bromination at 4-position |

| 3 | Hydrolysis | HCl + dioxane, reflux 1.5–2.5 h, neutralization | This compound | Deprotection to free amine |

| Alt. 2 | Direct bromination | HBr + H2O2 in pyridine, 20–100 °C | This compound derivatives | One-pot bromination without protection |

- The protection-deprotection strategy is widely used due to the high selectivity it offers for bromination at the 4-position, avoiding substitution at the amino group or ethyl side chain.

- N-Bromosuccinimide is a preferred brominating agent for its mildness and selectivity.

- Hydrolysis under acidic conditions efficiently removes the acetamide protecting group without degrading the brominated product.

- The alternative direct bromination method using HBr/H2O2 in pyridine is effective but requires careful control of reaction parameters to avoid over-bromination or side reactions.

- Purity of the final this compound can be enhanced by recrystallization from ethanol.

- Environmental and operational benefits include the use of readily available reagents, relatively mild conditions, and straightforward workup procedures.

The preparation of this compound is best achieved via a three-step process involving protection of the amino group, selective bromination, and subsequent hydrolysis to remove the protecting group. This method ensures high purity and yield with operational simplicity. Alternative direct bromination methods exist but require stringent control of conditions. The outlined methods are supported by patent literature and chemical research, providing reliable and scalable routes for industrial and laboratory synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

-

Electrophilic Aromatic Substitution: : 4-Bromo-2-ethylaniline can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation .

-

Nucleophilic Substitution: : The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions .

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

Sulfonation: Fuming sulfuric acid is used for sulfonation.

Halogenation: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Nitration: 4-Bromo-2-ethyl-3-nitroaniline.

Sulfonation: 4-Bromo-2-ethylbenzenesulfonic acid.

Halogenation: 2,4-Dibromo-2-ethylaniline.

Aplicaciones Científicas De Investigación

Chemistry

4-Bromo-2-ethylaniline serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Dyes and Pigments : Used in the production of azo dyes and other colorants.

- Polymers : Acts as a building block in polymer chemistry for creating specialty polymers.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Product | Reagents/Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | 4-Bromo-2-ethyl-3-nitroaniline | Concentrated nitric acid, sulfuric acid |

| Sulfonation | 4-Bromo-2-ethylbenzenesulfonic acid | Fuming sulfuric acid |

| Halogenation | 2,4-Dibromo-2-ethylaniline | Halogens (e.g., Cl or Br) with catalyst |

Biology

The compound has been studied for its biological activity, particularly as a precursor for biologically active molecules. Notable applications include:

- Pharmaceutical Development : Derivatives of this compound have shown potential antitumor activity, making it a candidate for drug development.

Case Study Example :

A study demonstrated that derivatives of this compound could inhibit specific cancer cell lines, suggesting its utility in oncology research .

Medicine

In medicinal chemistry, this compound has been investigated for its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). This inhibition is crucial in:

- Diabetes Treatment : By enhancing insulin sensitivity through PTP1B inhibition, it presents potential therapeutic benefits for type 2 diabetes management .

Industry

The compound is utilized in the production of specialty chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in industrial applications.

Mecanismo De Acción

The mechanism of action of 4-bromo-2-ethylaniline largely depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it has been studied as an inhibitor of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-ethylaniline: Similar structure but with different substitution pattern.

4-Bromo-2-methylaniline: Similar structure with a methyl group instead of an ethyl group.

4-Bromoaniline: Lacks the ethyl group, making it less bulky and potentially less reactive in certain reactions.

Uniqueness

4-Bromo-2-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Actividad Biológica

4-Bromo-2-ethylaniline, with the molecular formula and CAS number 45762-41-2, is an aromatic amine that has garnered attention due to its potential biological activities. This compound is structurally characterized by a bromine atom and an ethyl group attached to the aniline ring, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, including its pharmacological properties, toxicity, and applications in various fields.

- Molecular Weight : 200.08 g/mol

- Boiling Point : 110-112 °C at 2 mmHg

- Density : 1.412 g/cm³

- Refractive Index : 1.6020

Biological Activity Overview

This compound has been investigated for various biological activities, including its role as a potential pharmaceutical intermediate and its effects on biological systems.

1. Pharmacological Potential

Research indicates that derivatives of bromoanilines exhibit various pharmacological properties. For example, they can act as:

- Antimicrobial Agents : Some studies have shown that bromoanilines possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Compounds : Certain bromoaniline derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.

2. Enzyme Inhibition

This compound has been noted for its ability to inhibit certain cytochrome P450 enzymes:

- CYP1A2 Inhibitor : This enzyme is involved in drug metabolism, and inhibition can lead to increased plasma levels of co-administered drugs.

- CYP2D6 Inhibitor : Similar to CYP1A2, inhibition of this enzyme can affect the metabolism of various therapeutic agents, impacting their efficacy and safety profiles .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity:

- Skin Irritation : Compounds in this class can cause skin irritation upon contact.

- Carcinogenic Potential : Aromatic amines are often scrutinized for their carcinogenic potential; thus, safety assessments are necessary when considering their use in pharmaceuticals.

Case Studies

Several studies have investigated the biological effects of this compound and related compounds:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various bromoanilines, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In vitro assays assessed the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| Boiling Point | 110–112 °C |

| Density | 1.412 g/cm³ |

| CYP Enzyme Inhibition | CYP1A2, CYP2D6 |

| Antimicrobial Activity | Yes |

| Cytotoxicity | Dose-dependent |

Q & A

Q. What are the most reliable synthetic routes for preparing 4-bromo-2-ethylaniline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves bromination of 2-ethylaniline. A common approach is using liquid bromine under controlled temperature (0–5°C) to minimize over-bromination, as seen in analogous bromoaniline syntheses . For regioselectivity, directing groups (e.g., methyl or ethyl substituents) influence bromine substitution patterns. Pyridine or acetic acid can act as catalysts to enhance para/ortho selectivity . Optimization involves adjusting stoichiometry (e.g., 1.1–1.3 eq Br₂) and reaction time (2–4 hours), followed by quenching with Na₂S₂O₃ and purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and ethyl/methyl groups (δ 1.2–2.5 ppm). Bromine’s deshielding effect shifts adjacent protons downfield .

- GC-MS : Confirm molecular ion ([M]⁺ at m/z 213/215 for ⁷⁹Br/⁸¹Br) and fragmentation patterns (e.g., loss of NH₂ or Br) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. How does the ethyl substituent influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

The ethyl group is a weakly activating, ortho/para-directing substituent. Its steric bulk may hinder para-substitution, favoring ortho products in subsequent EAS reactions. Bromine, as a deactivating meta-director, competes, leading to complex regioselectivity. Computational studies (e.g., DFT) can predict dominant pathways by analyzing electron density maps and Fukui indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Conflicting NMR or MS data often arise from impurities (e.g., residual solvents) or diastereomers. Strategies include:

Q. What methodologies are effective for studying the degradation pathways of this compound under environmental or storage conditions?

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, or humidity, and monitor degradation via LC-MS. Major products (e.g., de-brominated anilines) indicate hydrolytic or photolytic cleavage .

- Quantum Mechanical Modeling : Calculate bond dissociation energies (BDEs) to predict labile sites (e.g., C-Br BDE ≈ 65 kcal/mol) .

Q. How can researchers optimize catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 often yield higher efficiency in aryl bromide couplings .

- Solvent Effects : Use polar aprotic solvents (DMF, THF) with K₂CO₃ or Cs₂CO₃ as bases. Microwave-assisted reactions (100–120°C, 30 min) enhance yields .

- Competitive Pathways : Monitor homo-coupling byproducts (e.g., biaryls) via TLC and adjust catalyst loading (1–5 mol%) .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.